molecular formula C12H17BFNO2 B3029697 2-Fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 755027-42-0

2-Fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B3029697
M. Wt: 237.08
InChI Key: UAPUIZLKGCQCRM-UHFFFAOYSA-N
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Description

“2-Fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a boric acid derivative . It is an important intermediate in organic synthesis reactions, particularly in carbon-carbon coupling and carbon heterocoupling reactions . Due to its unique structure, it has good biological activity and pharmacological effects .


Molecular Structure Analysis

The molecular structure of this compound has been studied using techniques like FTIR, 1H and 13C NMR, and MS . The single crystal structure of the compound has been gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) has been applied to further calculate the molecular structure and compare it with X-ray values .


Physical And Chemical Properties Analysis

The molecular structure characteristics, conformation, and some special physical and chemical properties of the compound have been revealed through DFT . The molecular electrostatic potential and frontier molecular orbitals of the compound have also been studied .

Scientific Research Applications

Structural and Conformational Analysis

2-Fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine and related compounds have been studied for their molecular structures using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. These studies also involve comparing molecular structures optimized by density functional theory (DFT) with crystal structures, providing insights into the physicochemical properties of these compounds (Huang et al., 2021).

Boron-Based Anion Acceptors in Battery Technology

Boron-based compounds, including derivatives of 2-fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, have been investigated for use as anion acceptors in organic liquid electrolyte-based fluoride shuttle batteries. These studies assess the impact of the acidity strength of the borates on the electrochemical compatibility of the battery components, highlighting the potential of these compounds in advanced battery technologies (Kucuk & Abe, 2020).

High-Yield Synthesis in Radiopharmaceuticals

In radiopharmaceutical research, high-yield synthesis techniques involving these compounds have been developed. For instance, a study focused on synthesizing tau imaging radiopharmaceuticals, utilizing a Suzuki-Miyaura coupling reaction that included 2-fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine as a key intermediary. This research contributes to advancements in medical imaging and diagnostics (Kim & Choe, 2020).

Fluorescence Probes for Hydrogen Peroxide Detection

Boronate ester fluorescence probes, including derivatives of 2-fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, have been synthesized for detecting hydrogen peroxide. These probes demonstrate significant potential for applications in explosive detection and environmental monitoring, owing to their sensitive and specific response to hydrogen peroxide vapor (Fu et al., 2016).

properties

IUPAC Name

2-fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BFNO2/c1-8-7-15-10(14)6-9(8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAPUIZLKGCQCRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50678233
Record name 2-Fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS RN

755027-42-0
Record name 2-Fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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